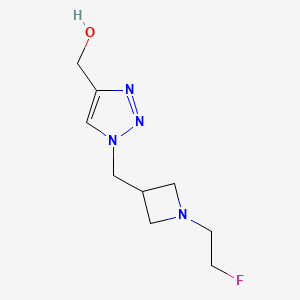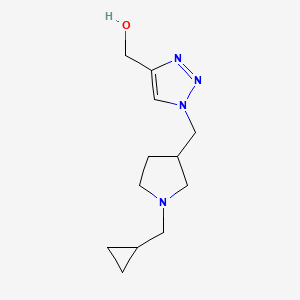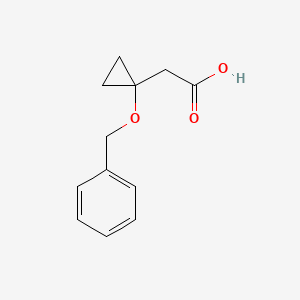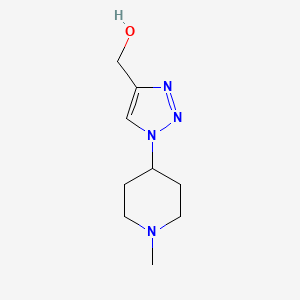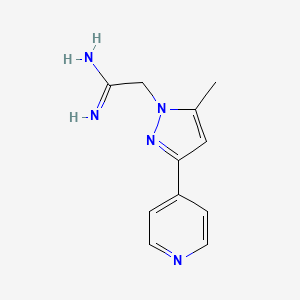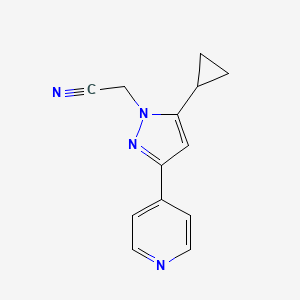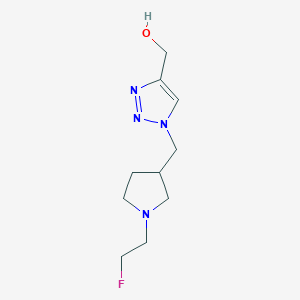
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
描述
1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl-1H-1,2,3-triazol-4-yl)methanol, also known as FEPYM, is an organic compound with a range of potential applications in scientific research. FEPYM is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is a member of the triazole family of compounds. FEPYM has been studied for its ability to act as a ligand for certain metals, its potential applications as a drug, and its biochemical and physiological effects.
科学研究应用
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has a range of potential applications in scientific research. It has been studied as a ligand for certain metals, such as copper, and as a potential drug. Additionally, this compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory molecules.
作用机制
The mechanism of action of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is not yet fully understood. However, it is known that this compound is able to bind to certain metals, such as copper, and to inhibit the enzyme acetylcholinesterase. Additionally, this compound has been reported to act as an inhibitor of the enzyme cyclooxygenase-2. It is thought that this compound binds to these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been reported to have anti-inflammatory and anti-oxidative effects in cell culture models. Additionally, this compound has been reported to have neuroprotective effects in animal models.
实验室实验的优点和局限性
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize in a two-step process. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound is a relatively new compound and its biochemical and physiological effects are not yet fully understood. Additionally, this compound is a relatively expensive compound, making it difficult to use in large-scale experiments.
未来方向
The potential future directions for (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol are numerous. One possible direction is to further investigate the biochemical and physiological effects of this compound in both cell culture models and animal models. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to identify possible drug targets for this compound. Additionally, further research could be conducted to optimize the synthesis process for this compound and to identify potential cost-effective methods for synthesizing this compound in large quantities. Finally, further research could be conducted to identify potential applications of this compound in the medical and pharmaceutical fields.
属性
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7,9,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGETYRBYNLONTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





